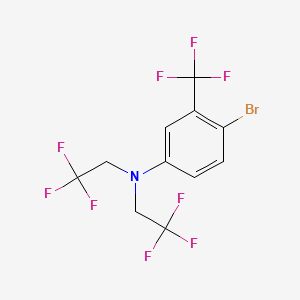propanedioate CAS No. 827044-75-7](/img/structure/B14224684.png)
Diethyl [acetyl(prop-2-en-1-yl)amino](prop-1-en-1-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl acetyl(prop-2-en-1-yl)aminopropanedioate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes both acetyl and prop-2-en-1-yl groups, making it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl acetyl(prop-2-en-1-yl)aminopropanedioate typically involves multi-step organic reactions. One common method includes the reaction of diethyl propanedioate with acetyl chloride in the presence of a base to form the acetylated intermediate. This intermediate is then reacted with prop-2-en-1-ylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl acetyl(prop-2-en-1-yl)aminopropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or prop-2-en-1-yl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl acetyl(prop-2-en-1-yl)aminopropanedioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl acetyl(prop-2-en-1-yl)aminopropanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl acetyl(hex-5-en-1-yl)aminopropanedioate
- N-(Prop-2-en-1-yl)acetamide
Uniqueness
Diethyl acetyl(prop-2-en-1-yl)aminopropanedioate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
827044-75-7 |
|---|---|
Molekularformel |
C15H23NO5 |
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
diethyl 2-[acetyl(prop-2-enyl)amino]-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C15H23NO5/c1-6-10-15(13(18)20-8-3,14(19)21-9-4)16(11-7-2)12(5)17/h6-7,10H,2,8-9,11H2,1,3-5H3 |
InChI-Schlüssel |
OZZZXRFCBXDPMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C=CC)(C(=O)OCC)N(CC=C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


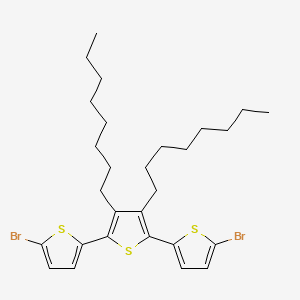
![[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid](/img/structure/B14224610.png)
![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14224618.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
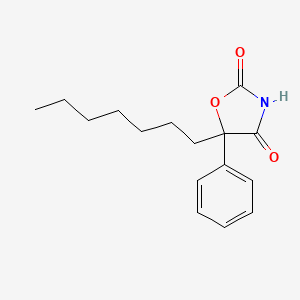
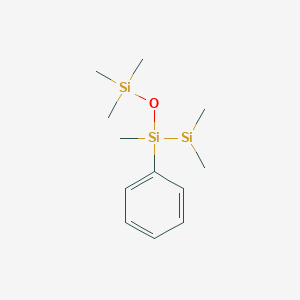

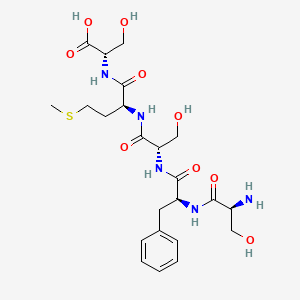
![1-Fluoro-2-[(methylselanyl)methyl]benzene](/img/structure/B14224655.png)

![2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B14224671.png)
![(12S,13S)-12,13-Bis[(benzyloxy)methyl]-2,8,11,14,17,23-hexaoxa-5,20-diazabicyclo[22.3.1]octacosa-1(28),24,26-triene-4,21-dione](/img/structure/B14224676.png)
